molecular formula C15H12N2S B160437 (+)-Benzotetramisole CAS No. 885051-07-0

(+)-Benzotetramisole

Cat. No. B160437
M. Wt: 252.3 g/mol
InChI Key: YGCWPCVAVSIFLO-LBPRGKRZSA-N
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Description

+-Benzotetramisole is an organic compound with the chemical formula C19H20N2O2. It is a colorless, crystalline solid that is soluble in organic solvents. It is an important intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antibiotics, and anti-cancer agents. It is also used as a reagent in organic synthesis. (+)-Benzotetramisole is a versatile and important compound that has a wide range of applications in the pharmaceutical, agricultural, and industrial fields.

Scientific Research Applications

Catalytic Asymmetric Rearrangements and Synthesis

(+)-Benzotetramisole has been identified as a catalyst promoting asymmetric rearrangements and syntheses in various chemical processes. For instance, it has been used in the catalytic asymmetric [2,3]-rearrangement of allylic quaternary ammonium salts, yielding syn-α-amino acid derivatives with exceptional diastereo- and enantioselectivity (West et al., 2014). Additionally, benzotetramisole has served as an enantioselective acyl transfer catalyst in the kinetic resolution of secondary benzylic alcohols, demonstrating its versatile catalytic abilities (Birman & Li, 2006). Furthermore, its catalytic role extends to the kinetic resolution of propargylic alcohols, achieving high selectivity factors (Birman & Guo, 2006) and to the kinetic resolution of N-acyl-β-lactams for the production of β-amino acid derivatives (Bumbu & Birman, 2011).

Understanding Mechanisms of Enantioselectivity

Research has also delved into understanding the underlying mechanisms of enantioselectivity in chemical reactions facilitated by benzotetramisole. Density Functional Theory (DFT) calculations have been employed to investigate the origins of enantioselectivity in benzotetramisole-catalyzed dynamic kinetic resolution of azlactones. These studies shed light on the molecular interactions and conformations that lead to high enantioselectivity (Liu et al., 2012).

Recyclable and Immobilized Catalysts

The development of sustainable and efficient catalytic systems is crucial in modern chemistry. Benzotetramisole's application extends to the creation of a polystyrene-supported, enantiopure analogue, allowing for its use as a highly active and enantioselective catalyst in domino Michael addition/cyclization reactions. This analogue facilitates the production of dihydropyridinones with excellent yields and enantioselectivity, demonstrating the potential for recyclable and immobilized catalytic systems (Izquierdo & Pericàs, 2016).

Synthetic Transformations

Benzotetramisole's role in synthetic chemistry is underscored by its involvement in the kinetic resolution of various substrates, leading to the efficient synthesis of chiral compounds. An example includes the benzotetramisole-catalyzed kinetic resolution of 2H-azirines, which provides an efficient method for synthesizing chiral isomers with broad scope, good yield, and high enantioselectivity. The resulting chiral 2H-azirine products are valuable building blocks for further synthetic transformations (Peng et al., 2020).

properties

IUPAC Name

(2R)-2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCWPCVAVSIFLO-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468566
Record name (+)-Benzotetramisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Benzotetramisole

CAS RN

885051-07-0
Record name (+)-Benzotetramisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Benzotetramisole
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(+)-Benzotetramisole
Reactant of Route 3
(+)-Benzotetramisole

Citations

For This Compound
531
Citations
VB Birman, X Li - Organic Letters, 2006 - ACS Publications
A commercially available pharmaceutical, tetramisole, was found to be a competent enantioselective acylation catalyst. Its benzannellated analogue, benzotetramisole (BTM), produced …
Number of citations: 394 pubs.acs.org
VB Birman, L Guo - Organic Letters, 2006 - ACS Publications
… Kinetic resolution of variously substituted secondary propargylic alcohols catalyzed by benzotetramisole (BTM) proceeds with selectivity factors up to 32, the highest ever achieved …
Number of citations: 135 pubs.acs.org
P Liu, X Yang, VB Birman, KN Houk - Organic letters, 2012 - ACS Publications
Density functional theory (DFT) calculations were performed to investigate the origins of enantioselectivity in benzotetramisole (BTM)-catalyzed dynamic kinetic resolution of azlactones. …
Number of citations: 143 pubs.acs.org
J Izquierdo, MA Pericàs - ACS Catalysis, 2016 - ACS Publications
A polystyrene-supported, enantiopure benzotetramisole (BTM) analogue (5) has been synthesized from (2S,3S)-phenylglycidol through a five-step sequence involving a copper-…
Number of citations: 93 pubs.acs.org
X Lu, L Ge, C Cheng, J Chen, W Cao… - Chemistry–A European …, 2017 - Wiley Online Library
… Initially, we screened a set of benzotetramisole(BTM)-tpye Lewis bases in combination with … Notably, the combination of Cu–L1/benzotetramisole (A)13 showed a clear matched/…
X Yang, G Lu, VB Birman - Organic letters, 2010 - ACS Publications
… Enantioselective acyl transfer catalyst benzotetramisole (BTM) has been found to promote dynamic kinetic resolution of azlactones providing di(1-naphthyl)methyl esters of α-amino …
Number of citations: 99 pubs.acs.org
VD Bumbu, VB Birman - Journal of the American Chemical …, 2011 - ACS Publications
… Alcoholysis of their N-aroyl derivatives in the presence of a simple chiral acyl transfer catalyst, benzotetramisole, produces β-amino acid derivatives with excellent …
Number of citations: 71 pubs.acs.org
H Zhou, Q Xu, P Chen - Tetrahedron, 2008 - Elsevier
Kinetic resolution of a series of ethyl 2,2-difluoro-3-hydroxy-3-aryl-propionates catalyzed by (R)-benzotetramisole has been performed. It was found that when the aryl group was phenyl …
Number of citations: 36 www.sciencedirect.com
DSB Daniels, SR Smith, T Lebl, P Shapland… - Synthesis, 2015 - thieme-connect.com
… The scalable, chromatography-free synthesis of the chiral isothiourea benzotetramisole (BTM) in two steps from commercially available materials is presented. A detailed procedure for …
Number of citations: 22 www.thieme-connect.com
Q Peng, D Guo, B Zhang, L Liu, J Wang - Chemical Communications, 2020 - pubs.rsc.org
An unprecedented benzotetramisole (BTM)-catalyzed kinetic resolution for the efficient synthesis of chiral 2H-azirines is described. This protocol provides two chiral isomers in one step …
Number of citations: 7 pubs.rsc.org

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